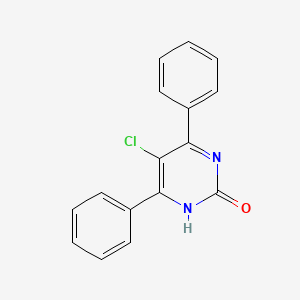

2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl-

Description

Significance of Pyrimidinone Scaffolds in Academic Research

Pyrimidinone scaffolds are considered "privileged structures" in medicinal chemistry. nih.gov This designation is attributed to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net Researchers have extensively explored pyrimidinone derivatives for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. juniperpublishers.com The versatility of the pyrimidinone ring allows for a variety of substitutions, enabling the fine-tuning of its biological and physicochemical properties. This adaptability makes it a valuable tool in the design and development of novel therapeutic agents. nih.gov The ease of synthesis and the potential for creating large libraries of diverse pyrimidinone-based compounds further enhance their significance in academic research and drug discovery. nih.gov

Historical Context of Halogenated Pyrimidinone Synthesis

The synthesis of pyrimidine (B1678525) derivatives has a rich history, with foundational methods like the Biginelli reaction, first reported in 1891, still being relevant today. nih.gov The introduction of halogen atoms into the pyrimidinone scaffold has been a key strategy for modulating the reactivity and biological activity of these compounds. Halogenation can significantly alter the electronic properties of the ring system, influencing its interaction with biological targets. Various synthetic methodologies have been developed over the years to achieve the selective halogenation of pyrimidinones (B12756618), reflecting the ongoing interest in this class of compounds. These methods often involve the use of specific halogenating agents and careful control of reaction conditions to achieve the desired substitution pattern. The development of efficient and selective synthesis routes for halogenated pyrimidinones continues to be an active area of research. researchgate.net

Structural Features and Research Relevance of 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl-

The specific compound, 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl-, possesses a unique combination of structural features that make it a molecule of particular interest for researchers. Its chemical formula is C₁₆H₁₁ClN₂O. nih.gov

The core of the molecule is the 2(1H)-pyrimidinone ring, a six-membered heterocycle with two nitrogen atoms. Attached to this central scaffold are three key substituents: a chlorine atom at the 5-position and two phenyl groups at the 4- and 6-positions.

Key Structural Features:

| Feature | Description | Potential Significance |

| 5-Chloro Substitution | A chlorine atom is attached to the 5th carbon of the pyrimidinone ring. | The electronegative chlorine atom can influence the electron density of the pyrimidinone ring, potentially affecting its reactivity and biological interactions. Halogen bonding is also a possibility, which could play a role in molecular recognition. |

| 4,6-Diphenyl Substitution | Two bulky phenyl groups are attached to the 4th and 6th carbons of the pyrimidinone ring. | These phenyl groups significantly increase the steric bulk of the molecule and introduce hydrophobic character. They can engage in π-π stacking interactions, which may be important for binding to biological targets. The orientation of these rings relative to the central pyrimidinone core will be a key determinant of the molecule's overall shape. |

| 2(1H)-Pyrimidinone Core | The central heterocyclic ring system. | This core structure is known to be a versatile scaffold for biological activity and provides sites for hydrogen bonding and other non-covalent interactions. |

While specific experimental data such as crystallographic and detailed spectroscopic analyses for 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- are not widely available in the public domain, its structural features suggest several avenues for research. The combination of a halogenated pyrimidinone core with bulky aromatic substituents presents a unique chemical architecture that could lead to novel biological activities. Further research is needed to fully elucidate the three-dimensional structure and explore the potential applications of this compound.

Overview of Current and Emerging Research Directions for Substituted Pyrimidinones

The field of substituted pyrimidinones is a dynamic area of chemical research. Current efforts are largely focused on the synthesis of novel derivatives with enhanced biological activities and improved pharmacokinetic profiles. nist.govnih.gov Researchers are exploring new synthetic methodologies, including multicomponent reactions and the use of novel catalysts, to create diverse libraries of pyrimidinone compounds for high-throughput screening. nih.gov

Emerging research is increasingly focused on the development of pyrimidinone-based compounds as targeted therapies. This includes the design of molecules that can selectively inhibit specific enzymes or receptors involved in disease pathways. nist.gov For instance, there is growing interest in pyrimidinone derivatives as inhibitors of protein kinases, which are key targets in cancer therapy. Furthermore, the unique photophysical properties of some pyrimidinone derivatives are being investigated for their potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). The continued exploration of substituted pyrimidinones is expected to yield new discoveries with significant implications for medicine and technology.

Properties

CAS No. |

28567-83-1 |

|---|---|

Molecular Formula |

C16H11ClN2O |

Molecular Weight |

282.72 g/mol |

IUPAC Name |

5-chloro-4,6-diphenyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C16H11ClN2O/c17-13-14(11-7-3-1-4-8-11)18-16(20)19-15(13)12-9-5-2-6-10-12/h1-10H,(H,18,19,20) |

InChI Key |

COIBSBJHKOXDAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=O)N2)C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Pyrimidinone, 5 Chloro 4,6 Diphenyl and Its Analogues

Classical Synthetic Approaches

Traditional methods for constructing the pyrimidinone core have been well-established for over a century and remain fundamental in organic synthesis. These approaches often involve the condensation of acyclic precursors to form the heterocyclic ring.

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a cornerstone of pyrimidinone synthesis. wikipedia.org It is a multiple-component chemical reaction that traditionally creates 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

The classic Biginelli reaction has been expanded through numerous variants to create a diverse library of functionalized pyrimidinones (B12756618). biomedres.us For the synthesis of 4,6-diaryl analogues, a significant variation involves the replacement of the β-keto ester with an enolizable ketone, such as acetophenone (B1666503), in a Biginelli-like reaction. nih.govresearchgate.net In a proposed pathway for the target molecule's core structure, a substituted benzaldehyde, an acetophenone derivative, and urea or a urea equivalent could condense to form the 4,6-diphenylpyrimidinone ring. The chloro-substituent at the C5 position would likely be introduced by using a chlorinated dicarbonyl precursor or through a subsequent chlorination step.

The mechanism of the Biginelli reaction has been debated, with several pathways proposed. A widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product. wikipedia.org

The synthesis of the pyrimidine (B1678525) ring is most commonly achieved by combining a three-carbon (C-C-C) fragment with an N-C-N fragment. bu.edu.eg This general principle encompasses a wide range of condensation reactions. A direct and classical method for synthesizing 4,6-diarylpyrimidin-2(1H)-ones involves the cyclocondensation of a 1,3-diaryl-1,3-propanedione (a C-C-C fragment) with urea (an N-C-N fragment), often catalyzed by a strong acid like concentrated HCl. researchgate.net

To synthesize the specific 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- scaffold, this method would require the precursor 2-chloro-1,3-diphenyl-1,3-propanedione to be reacted with urea. The reaction proceeds by the formation of intermediates through the addition of the urea nitrogens to the carbonyl carbons of the dione, followed by an intramolecular cyclization and dehydration to furnish the stable aromatic pyrimidinone ring. This approach offers a straightforward route to the core structure from readily available precursors. Other N-C-N fragments, such as thiourea (B124793) or guanidine, can be used in place of urea to generate corresponding pyrimidine analogues like pyrimidine-2-thiones or 2-aminopyrimidines. bu.edu.eg

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more starting materials react in a single pot to form a product that incorporates all or most of the atoms of the reactants. organic-chemistry.org MCRs are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate complex molecules from simple starting materials. nih.gov

The Biginelli reaction is a classic example of a three-component reaction (3CR) used for pyrimidinone synthesis. nih.gov Modern MCR strategies have expanded upon this foundation, employing a wider range of starting materials and catalysts to access diverse pyrimidinone structures. For instance, palladium-catalyzed MCRs have been developed for the diastereoselective synthesis of complex spirofuran pyrimidinones from aromatic aldehydes, urea/thiourea, and alkynols. rsc.org Another strategy involves a two-step, one-pot synthesis where chalcones, formed in situ from the condensation of an aryl aldehyde and an acetophenone, react with thiourea in a strongly basic medium to yield 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-thiones. rsc.org These strategies highlight the versatility of MCRs in constructing the pyrimidinone core with various substitution patterns.

| Reaction Name | Components | Typical Catalyst | Product Core Structure | Reference |

|---|---|---|---|---|

| Classical Biginelli Reaction | Aryl Aldehyde, β-Ketoester, Urea | Brønsted or Lewis Acid | 4-Aryl-3,4-dihydropyrimidin-2(1H)-one | wikipedia.org |

| Biginelli-like Reaction | Aryl Aldehyde, Aryl Ketone, Urea/Thiourea | ZnI2, MnO2/CNTs | 4,6-Diaryl-3,4-dihydropyrimidin-2(1H)-one/thione | nih.gov |

| Palladium-Catalyzed MCR | Aromatic Aldehyde, Urea/Thiourea, Alkynol | Palladium complex, Brønsted Acid | Spirofuran Pyrimidinone | rsc.org |

| Base-Mediated Chalcone Cyclization | Aryl Aldehyde, Acetophenone, Thiourea | Strong Base (e.g., KOH) | 4,6-Diaryl-3,4-dihydropyrimidin-2(1H)-thione | rsc.org |

Advanced and Green Synthetic Methods

In response to the growing need for environmentally benign chemical processes, advanced and green synthetic methods have been developed. These protocols aim to reduce waste, minimize energy consumption, and utilize less hazardous materials compared to classical approaches.

The choice of catalyst is crucial in developing efficient and green synthetic routes. Several modern catalysts have been successfully employed for the synthesis of pyrimidinone derivatives.

Cerium (IV) Ammonium Nitrate (CAN) has emerged as an inexpensive, eco-friendly, and highly efficient catalyst for organic transformations. jofamericanscience.orgnih.gov It has been used to catalyze the one-pot, three-component Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions. jofamericanscience.orgresearchgate.net This method offers excellent yields and very short reaction times (30-110 seconds) upon heating the reactants with a catalytic amount (10 mol%) of CAN. jofamericanscience.org The reaction proceeds cleanly, and the product can be easily isolated by adding crushed ice to the reaction mixture, followed by filtration. jofamericanscience.org

Thiamine (B1217682) Hydrochloride (Vitamin B1) is a natural, biodegradable, and readily available organocatalyst. tandfonline.com It has been effectively used to catalyze various multicomponent cyclo-condensation reactions under environmentally friendly conditions, often in aqueous media. tandfonline.comresearchgate.net While its application is well-documented for the synthesis of heterocycles like 4H-pyrans and fused pyridines, its catalytic activity in condensation reactions makes it a promising green catalyst for the potential synthesis of the pyrimidinone core. tandfonline.comresearchgate.net The catalytic action of thiamine hydrochloride typically involves the in situ formation of a thiazolium ylide, which acts as the active catalytic species. researchgate.net

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, this technique can dramatically reduce reaction times from hours to minutes, often leading to increased yields and higher product purity compared to conventional heating methods. nih.govresearchgate.net

This green chemistry approach has been successfully applied to the synthesis of various pyrimidine derivatives. For example, the intramolecular cyclization to form pyrimido[4,5-b]quinolines (5-deazaflavines) was achieved in just 10 minutes under microwave irradiation, whereas the same reaction required 60 minutes of conventional refluxing in ethanol, with comparable yields. researchgate.net The synthesis of 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-ones via a Biginelli-like reaction has also been performed efficiently using microwave irradiation under solvent-free conditions with a ZnI₂ catalyst. nih.gov These protocols highlight the significant advantages of microwave assistance in the rapid and efficient construction of the pyrimidinone scaffold.

| Product | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 10-Benzyl-4-oxo-4,10-dihydropyrimido[4,5-b]quinolin-2(3H)-iminium chloride | Microwave (MW) | 10 min | 80 |

| Conventional (Δ) | 60 min | 85 | |

| 10-Benzyl-4-oxo-4,10-dihydropyrimido[4,5-b]quinolin-2(3H)-iminium-4-toluenesulfonate | Microwave (MW) | 10 min | 70 |

| Conventional (Δ) | 60 min | 72 | |

| 2-Amino-10-benzylpyrimido[4,5-b]quinolin-4(10H)-one | Microwave (MW) | 10 min | 70 |

| Conventional (Δ) | 60 min | 68 |

Eco-Friendly Reaction Conditions

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to minimize environmental impact and improve reaction efficiency. google.com These methods often involve the use of alternative energy sources, solvent-free conditions, and reusable catalysts, leading to shorter reaction times, higher yields, and simpler workup procedures. google.com

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can significantly accelerate reaction rates. organic-chemistry.orgwikipedia.org In the context of pyrimidinone synthesis, microwave-assisted methods provide a sustainable alternative to conventional heating. wikipedia.org For instance, the Biginelli reaction, a classic one-pot condensation for synthesizing dihydropyrimidinones, has been adapted to microwave conditions, often leading to dramatically reduced reaction times and improved yields. wikipedia.orgresearchgate.net While conventional methods might require several hours of reflux, microwave-assisted syntheses can often be completed in a matter of minutes. researchgate.net This technique aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free reactions. researchgate.netresearchgate.net

| Reaction Type | Energy Source | Reaction Time | Yield | Green Advantage |

| Pyrimidine Synthesis | Conventional Heating | 4 hours | Moderate | - |

| Pyrimidine Synthesis | Microwave Irradiation | 7-10 minutes | Excellent | Shorter reaction time, energy efficiency. researchgate.net |

| Biginelli Condensation | Conventional Heating | Several hours | Low to Moderate | - |

| Biginelli Condensation | Microwave Irradiation | 10-20 minutes | 89-98% | Rapid, high yield, often solvent-free. organic-chemistry.org |

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another eco-friendly synthetic route. nih.govgoogleapis.com The phenomenon of acoustic cavitation in liquids, generated by ultrasound, can create localized high-pressure and high-temperature zones, accelerating reaction rates. researchgate.net Ultrasound has been successfully employed in the synthesis of various pyrimidine derivatives, offering advantages such as milder reaction conditions, shorter reaction times, and higher yields compared to traditional methods. nih.govorganic-chemistry.org This technique is particularly valuable for reactions that are sluggish under conventional conditions. googleapis.com

| Method | Reaction Time | Conditions | Yield | Reference |

| Conventional | Longer | Often harsh | Lower | organic-chemistry.org |

| Ultrasound-assisted | 20-30 minutes | Milder | High | nih.govorganic-chemistry.org |

Catalysis and Solvent-Free Conditions:

The use of heterogeneous and reusable catalysts is a cornerstone of green chemistry. researchgate.net In pyrimidinone synthesis, catalysts such as silica-chloride and Y(NO3)3·6H2O have been used under solvent-free conditions, which minimizes the use of volatile and often hazardous organic solvents. researchgate.net "Grindstone chemistry," a mechanochemical approach, also offers a solvent-free and eco-friendly method for synthesizing dihydropyrimidinones. ias.ac.injk-sci.com

Directed Halogenation and Chloro-Pyrimidinone Formation

The introduction of a chlorine atom at the C5 position of the pyrimidinone ring is a key transformation for creating analogues like 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl-. This substituent can significantly influence the biological activity of the molecule.

Direct chlorination of the pre-formed pyrimidinone ring is a common strategy. Several reagents can be employed for this electrophilic substitution.

N-Chlorosuccinimide (NCS):

N-Chlorosuccinimide is a versatile and easy-to-handle reagent for the chlorination of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgresearchgate.net The pyrimidinone ring, being electron-rich, is a suitable substrate for chlorination with NCS. The reaction typically proceeds under mild conditions and can be catalyzed by various agents. tcichemicals.com For instance, the use of a catalytic amount of DMSO has been reported to facilitate the chlorination of (hetero)arenes with NCS under neutral and mild conditions. tcichemicals.com

| Reagent | Substrate | Conditions | Key Feature |

| N-Chlorosuccinimide (NCS) | Electron-rich (hetero)arenes | Mild, neutral | Versatile and easy to handle. wikipedia.orgtcichemicals.com |

Vilsmeier-Haack Reagent:

The Vilsmeier-Haack reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), is primarily known for formylation reactions. wikipedia.orgjk-sci.com However, it can also effect chlorination on certain heterocyclic systems. researchgate.net The reaction proceeds via the formation of a chloroiminium ion, which acts as the electrophile. wikipedia.org While primarily used for formylation, its application in direct chlorination of pyrimidinones is a potential route. researchgate.net

An alternative and widely used method for obtaining chloropyrimidines involves the conversion of the corresponding hydroxypyrimidine (the tautomeric form of the pyrimidinone) to the chloro derivative.

Phosphorus Oxychloride (POCl3):

The reaction of hydroxypyrimidines with phosphorus oxychloride (POCl3) is a classical and effective method for synthesizing chloropyrimidines. researchgate.netnih.gov This reaction has been in use for over a century and typically involves heating the substrate in excess POCl3, often in the presence of a tertiary amine like pyridine (B92270) which acts as a base. researchgate.netnih.gov The hydroxyl group at the C2 position of the pyrimidinone is converted into a chloro group, yielding a 2-chloropyrimidine (B141910) derivative.

Recent advancements have focused on making this process more environmentally friendly by reducing the amount of POCl3 used. Solvent-free procedures involving heating the substrate with an equimolar amount of POCl3 and a base in a sealed reactor have been developed for large-scale preparations. researchgate.netnih.gov

| Reagent | Substrate | Conditions | Product |

| POCl3 | Hydroxypyrimidine | Heating, often with a base | Chloropyrimidine |

| POCl3 / PCl5 | 2-Hydroxypyrimidine (B189755) | Reflux | 2-Chloropyrimidine ias.ac.in |

This conversion is a key step in creating versatile intermediates for further functionalization through nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom can be displaced by various nucleophiles. mdpi.com

Chemical Reactivity and Derivatization of 2 1h Pyrimidinone, 5 Chloro 4,6 Diphenyl

Nucleophilic Substitution Reactions at the Chloro-Position

The chlorine atom at the C5 position of the pyrimidinone ring is susceptible to nucleophilic substitution, a key reaction for introducing a variety of functional groups at this position. The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atoms in the ring activates the C5 position, facilitating the displacement of the chloro group by a range of nucleophiles. This reaction is fundamental for the diversification of the 5-chloro-4,6-diphenyl-2(1H)-pyrimidinone scaffold.

Common nucleophiles employed in these reactions include amines, thiols, and alkoxides, leading to the formation of 5-amino, 5-thio, and 5-alkoxy derivatives, respectively. For instance, the reaction with primary or secondary amines can yield 5-(substituted-amino)-4,6-diphenyl-2(1H)-pyrimidinones. Similarly, treatment with thiols in the presence of a base affords 5-(alkyl/arylthio) derivatives. These substitution reactions are typically carried out in a suitable solvent and may require heating or the use of a catalyst to proceed efficiently. The synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines from the corresponding dihydroxy precursors highlights the viability of nucleophilic substitution at halogenated pyrimidine (B1678525) rings. nih.gov

| Nucleophile | Reagent Example | Product Class |

| Primary Amine | R-NH₂ | 5-(Alkyl/Arylamino)-4,6-diphenyl-2(1H)-pyrimidinone |

| Secondary Amine | R₂NH | 5-(Dialkyl/Diaryl-amino)-4,6-diphenyl-2(1H)-pyrimidinone |

| Thiol | R-SH | 5-(Alkyl/Arylthio)-4,6-diphenyl-2(1H)-pyrimidinone |

| Alkoxide | R-O⁻ | 5-(Alkoxy/Aryloxy)-4,6-diphenyl-2(1H)-pyrimidinone |

| Azide | NaN₃ | 5-Azido-4,6-diphenyl-2(1H)-pyrimidinone |

Electrophilic Aromatic Substitution on Phenyl Moieties

The two phenyl groups at the C4 and C6 positions of the pyrimidinone ring can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of substituents directly onto these aryl moieties. However, the pyrimidinone core generally acts as an electron-withdrawing group due to the presence of the electronegative nitrogen atoms and the carbonyl function. This deactivating effect reduces the electron density of the attached phenyl rings, making them less reactive towards electrophiles than benzene (B151609) itself.

Consequently, harsher reaction conditions, such as stronger acids or higher temperatures, may be required to achieve substitution. The electron-withdrawing nature of the pyrimidinone substituent directs incoming electrophiles primarily to the meta-positions of the phenyl rings. Key EAS reactions include nitration and sulfonation.

Nitration : Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO₂) group, yielding derivatives such as 5-chloro-4-(3-nitrophenyl)-6-phenyl-2(1H)-pyrimidinone. The nitration of some 2-substituted pyrimidine-4,6-diones has been shown to afford 5,5-gem-dinitropyrimidine-4,6-diones. nih.gov

Sulfonation : Reaction with fuming sulfuric acid can install a sulfonic acid (-SO₃H) group at the meta-position of one or both phenyl rings.

These reactions provide a pathway to further functionalize the molecule, as the introduced groups (e.g., nitro) can be subsequently transformed into other functionalities (e.g., amines).

Cyclization and Annulation Reactions Involving the Pyrimidinone Core

The 2(1H)-pyrimidinone scaffold is a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These reactions typically involve the functional groups on the pyrimidinone ring, leading to the formation of new rings and creating more complex, polycyclic structures. Such fused systems, like pyrimido[4,5-d]pyrimidines and thieno[2,3-d]pyrimidines, are of significant interest in medicinal chemistry. nih.govderpharmachemica.com

One common strategy involves a two-step process where the C5-chloro group is first substituted with a nucleophile containing a second reactive site. For example, substitution with an amino-containing nucleophile can be followed by an intramolecular cyclization to build a new ring. The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives often starts from suitably substituted pyrimidines, such as 6-aminouracils. researchgate.netnih.gov A versatile method for the annulation of pyrimidines involves the reaction of tetrazoles with aliphatic amines, which proceeds through cleavage of the tetrazole ring and subsequent annulation of the pyrimidinone core. researchgate.net These strategies allow for the construction of diverse fused systems with varied biological activities. mdpi.comoiccpress.commdpi.com

| Fused System | Synthetic Precursor Strategy |

| Pyrimido[4,5-d]pyrimidine | Cyclization of 5-amino- or 5-acylamino-pyrimidinone derivatives. researchgate.netnih.gov |

| Thieno[2,3-d]pyrimidine | Annulation starting from a thiophene (B33073) precursor followed by pyrimidinone ring formation. nih.govresearchgate.net |

| Pyrido[2,3-d]pyrimidine | Reaction of dihydropyrimidinone derivatives with reagents like cyanothioacetamide. clockss.org |

| Isoxazolo[4,3-d]pyrimidine | Ring transformation reactions of dihydropyrimidinone derivatives with anilines. researchgate.net |

Functionalization of the Pyrimidinone Ring System

The pyrimidinone ring itself contains reactive sites that allow for direct functionalization, most notably at the nitrogen atoms. The 2(1H)-pyrimidinone system exists in tautomeric equilibrium with its aromatic 2-hydroxypyrimidine (B189755) form, presenting two potential sites for alkylation: the N1-nitrogen and the exocyclic oxygen atom. The regioselectivity of these alkylation reactions is highly dependent on the reaction conditions.

Studies on 4,6-diphenylpyrimidin-2(1H)-ones have shown that the choice of base and solvent is critical in directing the outcome of alkylation. researchgate.net

O-Alkylation : The use of cesium carbonate (Cs₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF) has been shown to selectively favor the formation of the O-alkylated product, 2-alkoxy-4,6-diphenylpyrimidine. researchgate.netresearchgate.net This selectivity is attributed to the favorable transition state for O-alkylation when using Cs₂CO₃. researchgate.net

N-Alkylation : In contrast, using other bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) can lead to mixtures of N- and O-alkylated products, or predominantly N-alkylation, depending on the specific substrate and alkylating agent. nih.gov Direct alkylation with alkyl halides often yields a mixture of N- and O-alkylated products. nih.gov

This controlled functionalization is crucial for modulating the physicochemical properties and biological activities of the pyrimidinone scaffold.

| Reaction | Conditions | Predominant Product |

| O-Alkylation | Alkyl halide, Cs₂CO₃, DMF | 2-Alkoxy-5-chloro-4,6-diphenylpyrimidine researchgate.netresearchgate.net |

| N-Alkylation | Alkyl halide, K₂CO₃ or NaH, various solvents | 1-Alkyl-5-chloro-4,6-diphenyl-2(1H)-pyrimidinone (often with O-isomer) nih.gov |

Transformations of Peripheral Substituents for Scaffold Diversification

Beyond direct substitution on the pyrimidinone core or the phenyl rings, transformations of these peripheral substituents offer a powerful strategy for scaffold diversification. This approach is particularly valuable in late-stage functionalization, where a common intermediate is used to generate a library of structurally related compounds.

A prominent example of this strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov For this purpose, a bromo-substituted precursor, for example, 5-chloro-4-(4-bromophenyl)-6-phenyl-2(1H)-pyrimidinone, can be synthesized. This intermediate can then be coupled with a wide array of aryl or heteroaryl boronic acids. mdpi.comresearchgate.net This reaction methodology allows for the introduction of diverse aromatic systems onto the phenyl scaffold, significantly expanding the chemical space accessible from the core molecule. rsc.orgresearchgate.net

The Suzuki-Miyaura coupling is highly versatile due to its tolerance of various functional groups and generally provides good to excellent yields. nih.govmdpi.com This method is a cornerstone for creating libraries of complex molecules for screening in drug discovery and materials science.

| Boronic Acid Partner | Product Structure |

| Phenylboronic acid | 5-chloro-4-([1,1'-biphenyl]-4-yl)-6-phenyl-2(1H)-pyrimidinone |

| 4-Methoxyphenylboronic acid | 5-chloro-4-(4'-methoxy-[1,1'-biphenyl]-4-yl)-6-phenyl-2(1H)-pyrimidinone |

| 3-Pyridinylboronic acid | 5-chloro-4-(4-(pyridin-3-yl)phenyl)-6-phenyl-2(1H)-pyrimidinone |

| 2-Thienylboronic acid | 5-chloro-4-(4-(thiophen-2-yl)phenyl)-6-phenyl-2(1H)-pyrimidinone |

Spectroscopic and Chromatographic Analysis of 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl-

Spectroscopic Characterization Methodologies and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl-, both ¹H and ¹³C NMR would provide critical information for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The protons of the two phenyl rings at the 4- and 6-positions would likely appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The N-H proton of the pyrimidinone ring is expected to show a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the pyrimidinone ring would be expected to resonate at a characteristic downfield chemical shift (around δ 160-170 ppm). The carbons of the phenyl groups would appear in the aromatic region (δ 120-140 ppm), and the carbons of the pyrimidinone ring would have specific shifts reflecting their electronic environment.

Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H | 7.0 - 8.0 (multiplet) | 120 - 140 |

| NH | Variable (broad singlet) | - |

| C=O | - | 160 - 170 |

| C-Cl | - | ~125 |

| C-Ph | - | 145 - 155 |

Note: The table presents expected chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration would appear as a broader band around 3200-3400 cm⁻¹. The C-Cl stretch would be observed in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the phenyl rings would be expected to give strong signals.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=O stretch | 1650 - 1700 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| C-Cl stretch | < 800 | Medium |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl-, with a molecular formula of C₁₆H₁₁ClN₂O, the expected exact mass would be approximately 294.0560 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be expected, which is a characteristic signature for a molecule containing one chlorine atom.

The fragmentation pattern would likely involve the loss of small molecules such as CO and HCl, as well as fragmentation of the phenyl rings.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- could be grown, this technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state. This would unambiguously confirm the molecular structure and provide insights into its crystal packing.

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

Thin-Layer Chromatography (TLC): TLC would be used as a rapid and simple method to monitor the progress of reactions for the synthesis of the title compound and to assess its purity. The retention factor (Rf) value would be dependent on the solvent system (mobile phase) and the stationary phase used.

Computational and Theoretical Investigations of 2 1h Pyrimidinone, 5 Chloro 4,6 Diphenyl

Quantum Chemical Calculations (e.g., DFT Studies, HOMO-LUMO Analysis, NBO Analysis)

No specific Density Functional Theory (DFT) studies, Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) analyses, or Natural Bond Orbital (NBO) analyses for 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- were found in the reviewed literature.

Molecular Dynamics Simulations

There are no available published studies detailing molecular dynamics simulations performed on 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl-.

In Silico ADMET Predictions for Ligand Efficiency and Drug-likeness

Specific in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions, including assessments of ligand efficiency and drug-likeness, for 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- have not been reported in the scientific literature.

Structure-Activity Relationship (SAR) Modeling and QSAR Approaches

No Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) models specifically involving 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- as a core scaffold or a studied compound were identified.

Molecular Docking Studies for Target Interaction Prediction

There is a lack of published molecular docking studies investigating the interaction of 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- with any specific biological targets.

Investigation of Nonlinear Optical (NLO) Properties

No computational or experimental investigations into the nonlinear optical (NLO) properties of 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- have been documented in the available literature.

Following a comprehensive search of scientific literature, it has been determined that there is a lack of specific published research data concerning the biological and mechanistic studies for the chemical compound 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- within the scope of the requested outline.

The search for in vitro antibacterial, antifungal, antitubercular, and antiviral (in silico and mechanistic) activities did not yield specific studies focused on this particular molecule. While a breadth of research exists for the broader class of pyrimidine (B1678525) and pyrimidinone derivatives, the strict requirement to focus solely on "2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl-" prevents the inclusion of data from related but structurally distinct compounds.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline due to the absence of specific experimental or computational data for this compound in the available scientific literature.

Biological Activities and Mechanistic Studies Non Clinical Focus

Anticancer Research in Cell Lines

In Vitro Cytotoxicity against Human Tumor Cell Lines (e.g., breast, ovarian, renal)

No specific studies detailing the in vitro cytotoxic effects of 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- against human tumor cell lines from breast, ovarian, renal, or other cancer types were identified. While various substituted pyrimidine (B1678525) and pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer properties against numerous cell lines, including renal cancer cells, specific data for 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- is absent. nih.govmdpi.comnih.gov

Inhibition of Specific Cellular Pathways (e.g., Kinases, Histone Deacetylase, WDR5)

There is no available research data on the inhibitory activity of 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- against specific cellular pathways. Studies on other pyrimidine-based molecules have shown activity as inhibitors of various enzymes crucial to cancer progression. For instance, different 5-chloro-pyrimidine derivatives have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4) and vascular endothelial growth factor receptor-2 (VEGFR-2). rsc.orgnih.gov However, these findings are specific to the studied analogues and cannot be extrapolated to 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl-.

Antiparasitic and Anthelmintic Studies (In Vitro/In Silico)

No dedicated in vitro or in silico studies on the antiparasitic or anthelmintic potential of 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- were found. The pyrimidine scaffold is present in compounds investigated for activity against parasites like Plasmodium falciparum, the causative agent of malaria. nih.gov For example, 2,4,5-trisubstituted pyrimidines have been explored as dual inhibitors of plasmodial kinases. nih.gov However, specific data for the subject compound is not available.

Other Investigated Biological Activities (e.g., Larvicidal Activity)

No studies investigating other biological activities, such as larvicidal effects, for 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- could be located. Research into the larvicidal properties of pyrimidine-related structures includes the evaluation of pyrimido[5,4-c]quinolin-5-ones against Culex quinquefasciatus larvae, where some compounds were found to be lethal. nih.gov This activity, however, is specific to the tested molecular scaffold and not the subject of this article.

Applications Beyond Biomedical Research

Role as Versatile Synthetic Intermediates and Building Blocks

The architecture of 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl-, featuring a reactive chlorine atom and phenyl substituents, positions it as a valuable intermediate in organic synthesis. The chlorine atom at the 5-position serves as a functional handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of more complex molecular frameworks.

Similarly, the diphenyl groups can be subjected to further chemical modifications, offering pathways to a diverse array of derivatives. The pyrimidinone core itself can participate in various chemical transformations, making it a foundational structure for the synthesis of novel heterocyclic compounds. While specific documented examples for this exact compound are not extensively detailed in publicly available literature, the general reactivity of chloro-substituted pyrimidinones (B12756618) is well-established, suggesting its potential in creating diverse chemical libraries.

Potential in Materials Science

The exploration of pyrimidinone derivatives in materials science is an emerging field, with potential applications in organic electronics and optical materials.

Organic Electronics and Optical Materials

The conjugated system inherent in the 4,6-diphenyl-substituted pyrimidinone ring suggests that this compound and its derivatives could possess interesting photophysical properties. Such characteristics are prerequisites for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The ability to tune these properties through chemical modification of the phenyl rings or substitution at the chloro-position could lead to the development of novel materials with tailored electronic and optical characteristics. However, specific research focusing on the application of 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- in these areas has yet to be extensively reported.

Dye-Sensitized Solar Cells (DSSCs) Components

The structural motifs within 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- are reminiscent of components used in dye-sensitized solar cells. The aromatic and heterocyclic systems can facilitate electron transfer processes, a key function of sensitizer (B1316253) dyes in DSSCs. While direct application of this specific compound as a DSSC component is not documented, its core structure presents a foundation for the design of new, efficient sensitizers. Further research would be necessary to evaluate its performance and potential in this renewable energy technology.

Corrosion Inhibition Properties and Mechanisms

Pyrimidinone derivatives have been investigated as effective corrosion inhibitors for various metals and alloys in acidic media. The mechanism of inhibition is generally attributed to the adsorption of the organic molecules onto the metal surface, forming a protective layer that impedes the corrosion process.

The presence of heteroatoms (nitrogen and oxygen) and the pi-electrons of the aromatic rings in 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- are expected to facilitate its adsorption onto metal surfaces. The lone pairs of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of the metal, while the pi-electrons can also contribute to the adsorption process. This forms a barrier between the metal and the corrosive environment, thereby reducing the rate of corrosion. Although general studies on pyrimidinone derivatives as corrosion inhibitors are available, specific electrochemical and mechanistic studies detailing the performance of 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- are not widely published.

Table 1: General Corrosion Inhibition Data for Related Pyrimidinone Derivatives (Note: Data for the specific compound 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- is not available. This table presents illustrative data for other pyrimidinone derivatives to demonstrate their general efficacy.)

| Inhibitor (Pyrimidinone Derivative) | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| Derivative A | Mild Steel | 1 M HCl | 92 |

| Derivative B | Aluminum | 0.5 M H₂SO₄ | 88 |

| Derivative C | Copper | 1 M HNO₃ | 95 |

Occurrence in Natural Extracts and Bioactive Screening (e.g., Trogoderma granarium)

There is no scientific evidence in the available literature to suggest that 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- occurs as a natural product in extracts of the Khapra beetle, Trogoderma granarium, or any other natural source. The chemical composition of Trogoderma granarium has been studied, particularly in the context of its semiochemicals for pest control, but this specific compound has not been identified among its constituents. The presence of a chloro-substituent also makes its natural origin highly unlikely, as halogenated organic compounds are relatively rare in terrestrial organisms. Therefore, any association of this compound with natural extracts, particularly from Trogoderma granarium, is not supported by current scientific findings.

Challenges, Future Perspectives, and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of pyrimidinone derivatives, including 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl-, often involves multi-step processes that can be resource-intensive. A primary challenge lies in developing more efficient and environmentally benign synthetic strategies. Current methodologies may rely on harsh reaction conditions, toxic catalysts, or produce significant waste. Future research is increasingly focused on green chemistry principles to address these limitations.

Key areas for advancement include:

Catalyst Innovation: The use of nano magnetic-supported sulfonic acid has been explored as a powerful and reusable heterogeneous catalyst for the synthesis of pyrimidinones (B12756618) under solvent-free conditions, offering a more sustainable alternative to traditional catalysts. researchgate.net

One-Pot Syntheses: Designing multi-component reactions where reactants are combined in a single step to form the desired product can significantly improve efficiency by reducing the number of purification steps and minimizing solvent usage.

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted organic synthesis are being investigated as methods to accelerate reaction times and improve yields, often with lower energy consumption compared to conventional heating.

| Synthetic Strategy | Advantages |

| Heterogeneous Catalysis | Reusability of catalyst, easier product purification, reduced waste. researchgate.net |

| One-Pot Reactions | Increased efficiency, reduced reaction time, lower solvent consumption. |

| Microwave/Ultrasound | Faster reaction rates, potential for higher yields, energy efficiency. |

Advanced Spectroscopic Techniques for Complex Structure Elucidation

The precise characterization of 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- and its potential metabolites or reaction byproducts is crucial for understanding its properties and behavior. While standard spectroscopic methods like NMR and IR are fundamental, complex molecular architectures and subtle structural variations necessitate the application of more advanced techniques.

Future directions in this area involve:

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives.

X-ray Crystallography: This technique provides definitive three-dimensional structural information, which is essential for understanding intermolecular interactions and for computational modeling studies. mdpi.com

Computational Spectroscopy: The integration of theoretical calculations, such as Density Functional Theory (DFT), with experimental spectroscopic data can provide deeper insights into the vibrational and electronic properties of the molecule. sciensage.info This synergy aids in the accurate interpretation of complex spectra.

Integration of Multi-Omics Data in Biological Activity Research

To fully understand the biological effects of 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl-, a systems-level approach is becoming increasingly important. The integration of various "omics" data can provide a comprehensive picture of the compound's interaction with biological systems.

Emerging research avenues include:

Transcriptomics and Proteomics: Analyzing changes in gene expression (transcriptome) and protein levels (proteome) in response to the compound can help identify the cellular pathways it modulates. acs.org For instance, studies on other pyrimidinone derivatives have utilized such approaches to understand their antiviral mechanisms. acs.org

Metabolomics: Studying the metabolic profile of cells or organisms treated with the compound can reveal its effects on metabolic pathways and identify potential biomarkers of its activity.

Integrated Multi-Omics Analysis: The true power lies in combining these datasets to build comprehensive models of the compound's mechanism of action, as has been demonstrated in research on pyrimidine (B1678525) metabolism in cancer. nih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways

While pyrimidinone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, the specific targets and mechanisms of action for 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- remain a fertile ground for investigation. nih.gov

Future research will likely focus on:

Target Identification: Employing techniques like chemical proteomics and affinity chromatography to identify the specific proteins or enzymes that the compound binds to.

Pathway Analysis: Once a target is identified, further studies are needed to elucidate the downstream signaling pathways that are affected. For example, pyrimidinone derivatives have been investigated as inhibitors of mPGES-1 in the context of inflammation. nih.gov

Phenotypic Screening: Utilizing high-throughput screening of the compound against various cell lines or disease models to uncover unexpected therapeutic potentials.

| Research Area | Objective |

| Target Identification | To find the specific molecular binding partners of the compound. |

| Pathway Analysis | To understand the cascade of cellular events triggered by the compound. |

| Phenotypic Screening | To discover new therapeutic applications based on observable effects. |

Design of New Pyrimidinone-Based Functional Materials

The structural features of the pyrimidinone core, such as its ability to form hydrogen bonds and participate in π-stacking interactions, make it an attractive building block for the development of novel functional materials.

Potential future applications for materials derived from 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- include:

Organic Electronics: Pyrimidine-based molecules have been explored for their use in organic light-emitting diodes (OLEDs) and other electronic devices due to their tunable optoelectronic properties. nih.gov

Polymers with Special Properties: Incorporation of the pyrimidinone moiety into polymer backbones could lead to materials with enhanced thermal stability, self-healing capabilities, or specific recognition properties. For example, ureido-pyrimidinone groups have been used to create self-healing polyurethane materials. acs.org

Sensors: The pyrimidinone scaffold could be functionalized to create chemosensors that selectively bind to specific ions or molecules, leading to a detectable signal.

Computational-Experimental Synergy in Compound Discovery

The integration of computational methods with experimental research is a powerful strategy to accelerate the discovery and optimization of new compounds based on the 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- scaffold.

This synergistic approach involves:

Virtual Screening and Molecular Docking: Using computer models to predict the binding of virtual libraries of pyrimidinone derivatives to specific biological targets, thereby prioritizing compounds for synthesis and experimental testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of pyrimidinone derivatives with their biological activity to guide the design of more potent analogs.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives computationally to identify candidates with better drug-like properties early in the discovery process.

The synergy between computational predictions and experimental validation is expected to streamline the development of new pyrimidinone-based therapeutics and functional materials, making the process more efficient and cost-effective. youtube.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-chloro-4,6-diphenyl-2(1H)-pyrimidinone, and how can purity be validated?

- Methodology : Use a multi-step condensation reaction starting with substituted benzaldehydes and urea derivatives under acidic conditions (e.g., HCl catalysis). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol can improve yield and purity . Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm via melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Approach :

- 1H/13C NMR : Assign peaks based on substituent-induced deshielding. The chloro and phenyl groups will influence chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- LC-MS : Confirm molecular weight (calc. for C16H12ClN2O: 284.06 g/mol) and detect isotopic patterns for chlorine .

- FT-IR : Identify carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and N-H vibrations at ~3200 cm⁻¹ .

Q. What in vitro assays are appropriate for preliminary evaluation of antimicrobial activity?

- Protocol :

- Agar diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL concentrations. Compare zones of inhibition to standard antibiotics .

- MIC determination : Use broth microdilution (CLSI guidelines) to quantify potency. Note discrepancies in activity between bacterial strains, potentially linked to membrane permeability .

Advanced Research Questions

Q. How can structural contradictions in reported bioactivity data (e.g., moderate vs. high potency) be resolved?

- Analysis :

- Substituent effects : Compare bioactivity of 5-chloro-4,6-diphenyl derivatives with analogs (e.g., 5-fluoro or 5-bromo). The chloro group’s electronegativity may enhance target binding but reduce solubility, affecting assay outcomes .

- Assay conditions : Control variables like pH (e.g., buffer solutions at pH 6.5–7.4) and solvent (DMSO concentration ≤1%) to minimize false negatives .

Q. What computational strategies predict interactions between this compound and eukaryotic cellular targets?

- Methods :

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., dihydrofolate reductase). Prioritize hydrogen bonding with pyrimidinone’s carbonyl and NH groups .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Chlorine’s σp value (~0.23) may optimize charge transfer interactions .

Q. How can structure-activity relationship (SAR) studies guide derivative design to enhance anticancer activity?

- Design principles :

- Phenyl substitution : Replace 4-phenyl with electron-withdrawing groups (e.g., -CF3) to improve lipophilicity and membrane penetration .

- Chloro position : Test 5-chloro vs. 6-chloro analogs to assess steric effects on target binding.

- Hybrid molecules : Conjugate with known pharmacophores (e.g., sulfonamides) via Suzuki-Miyaura coupling to exploit synergistic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.